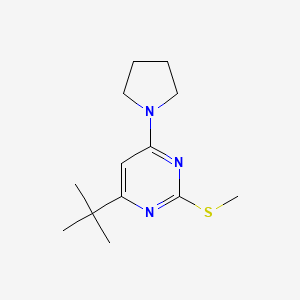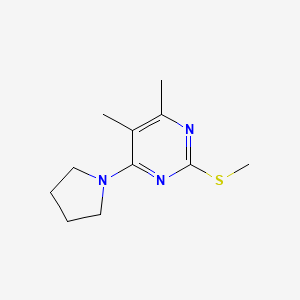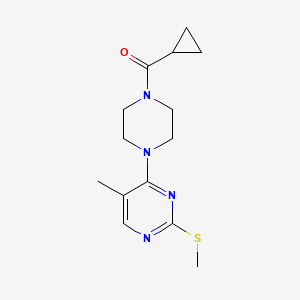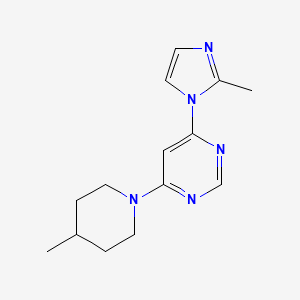
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4-tBu-2-MS-6-PyP, is an organic compound belonging to the pyrimidine family. It is a white powder with a melting point of 57-58 °C, and is soluble in water and ethanol. 4-tBu-2-MS-6-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design.
Applications De Recherche Scientifique
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design. It has been used as a substrate for the synthesis of pyrimidine-based compounds, which have been studied for their potential therapeutic applications. This compound-PyP has also been used as a starting material for the synthesis of other pyrimidine derivatives, such as 2-amino-4-tBu-6-PyP. These compounds have been studied for their potential use in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has been studied for its potential to act as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme involved in the breakdown of phospholipids, which are essential components of cell membranes. By inhibiting PLA2, this compound-PyP is thought to have anti-inflammatory and anti-cancer properties. In addition, this compound-PyP has been studied for its potential to act as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound-PyP has been studied for its potential to act as an inhibitor of the enzymes phospholipase A2 (PLA2) and tyrosine kinase. Inhibition of these enzymes has been shown to have anti-inflammatory and anti-cancer effects in laboratory studies. In addition, this compound-PyP has been studied for its potential to act as an antioxidant, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in water and ethanol makes it easy to work with. In addition, its low melting point makes it easy to store and handle. The main limitation of this compound-PyP is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP are still being explored. Future research could focus on the development of new pyrimidine-based compounds derived from this compound-PyP, which could be used to treat cancer, inflammation, and other diseases. In addition, further research could be done to explore the potential of this compound-PyP as an antioxidant and its ability to inhibit other enzymes. Finally, studies could be conducted to further evaluate the advantages and limitations of this compound-PyP for use in laboratory experiments.
Méthodes De Synthèse
4-tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine-PyP is synthesized through a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile for an aromatic ring in a substrate. In this case, the substrate is this compound-PyP, and the nucleophile is a pyrrolidin-1-yl group. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 0-25°C.
Propriétés
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJVALSCMSFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)